4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide
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Overview
Description
4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide typically involves the diazotization of 4-amino-benzenesulfonamide followed by coupling with 4-hydroxy-3-methoxy-aniline. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme inhibition and protein binding.
Medicine: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, its azo bond can undergo reduction in biological systems, leading to the release of active amines that exert various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methoxyphenylacetonitrile
- 4-Hydroxy-3-methoxy-benzaldehyde
- 4-Hydroxy-3-methoxyphenylacetone
Uniqueness
4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide is unique due to its specific azo linkage and the presence of both hydroxy and methoxy groups on the aromatic ring. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
105402-32-2 |
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Molecular Formula |
C13H13N3O4S |
Molecular Weight |
307.33 g/mol |
IUPAC Name |
4-[(4-hydroxy-3-methoxyphenyl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H13N3O4S/c1-20-13-8-10(4-7-12(13)17)16-15-9-2-5-11(6-3-9)21(14,18)19/h2-8,17H,1H3,(H2,14,18,19) |
InChI Key |
PSDIXIAIHMIHBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
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